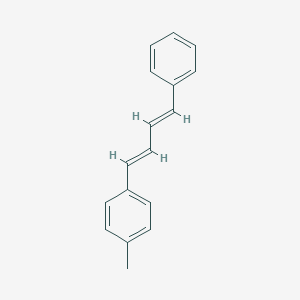![molecular formula C15H12Br2O B371773 1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol](/img/structure/B371773.png)
1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol: is a complex organic compound with the molecular formula C15H12Br2O and a molecular weight of 368.06318 g/mol This compound is characterized by its unique pentacyclic structure, which includes two bromine atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dibromo-9-phenylpentacyclo[4300~2,5~0~3,8~0~4,7~]nonan-9-ol typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of such complex compounds often involves advanced techniques like high-pressure reactions , catalytic processes , and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the bromine atoms or modify the phenyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while substitution can introduce various functional groups .
Scientific Research Applications
1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of pentacyclic structures.
Biology: Researchers investigate its potential biological activities, including and .
Medicine: The compound is explored for its potential therapeutic applications, such as and .
Industry: It may be used in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of 1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol involves its interaction with specific molecular targets. The bromine atoms and phenyl group play crucial roles in its reactivity. The compound can interact with enzymes , receptors , and cell membranes , leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,4-Dichloro-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol
- 1,4-Diiodo-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol
- 1,4-Difluoro-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol
Uniqueness: 1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms influence the compound’s reactivity , stability , and biological activity , making it a valuable subject of study in various scientific fields .
Properties
Molecular Formula |
C15H12Br2O |
|---|---|
Molecular Weight |
368.06g/mol |
IUPAC Name |
1,4-dibromo-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol |
InChI |
InChI=1S/C15H12Br2O/c16-13-7-10-8(13)12-9(13)11(7)14(10,17)15(12,18)6-4-2-1-3-5-6/h1-5,7-12,18H |
InChI Key |
YKVAHPGCIDIAFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3C4C5C2(C6C5C4(C63)Br)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3C4C5C2(C6C5C4(C63)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Phenylbenzo[c]phenanthrene](/img/structure/B371692.png)


![1,3-ditert-butyl-5-[(E)-2-(3,5-ditert-butylphenyl)ethenyl]benzene](/img/structure/B371697.png)


![6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene](/img/structure/B371702.png)



![2-(4-Phenyl-1-buten-3-ynyl)benzo[c]phenanthrene](/img/structure/B371707.png)

![1-Chloro-2-[2-(2-methylphenyl)vinyl]benzene](/img/structure/B371712.png)
